Hydroboration Conversion: BH3·THF Yields 4.3% vs. BH3·SMe2 Yields 99% Under Identical Conditions
In the hydroboration of tetrahydroazepines, BH3·THF exhibited only 4.3% conversion after 18 h at 25 °C, while BH3·SMe2 under identical conditions gave 99% conversion [1]. The regioselectivity (product ratio 3a:3b) also differed: BH3·THF gave 69:31, whereas BH3·SMe2 gave 58:42. This demonstrates that for sterically hindered substrates, BMS may be the more effective borane source, while BH3·THF provides different regioisomeric control.
| Evidence Dimension | Hydroboration conversion and regioselectivity |
|---|---|
| Target Compound Data | 4.3% conversion; 69:31 ratio of 3a:3b |
| Comparator Or Baseline | BH3·SMe2: 99% conversion; 58:42 ratio of 3a:3b |
| Quantified Difference | 23-fold higher conversion with BMS; 11% difference in 3a selectivity |
| Conditions | Substrate: tetrahydroazepine; solvent: THF; 25 °C; 18 h; product ratios by HPLC |
Why This Matters
This direct comparison quantifies the substantial reactivity gap between the two most common borane sources in a sterically encumbered system, informing reagent selection for challenging hydroborations.
- [1] Spedding, H. et al. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules 2017, 22(11), 1871. View Source
